Benz(a)anthracen-10-ol

Endocrine disruption Estrogen receptor Structure-activity relationship

Benz(a)anthracen-10-ol, also known as 10-hydroxybenz[a]anthracene (10-OHBaA), is a monohydroxylated metabolite of the tetracyclic polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. This compound consists of a four-ring aromatic system with a single hydroxyl substitution at the D-ring 10-position, giving it a molecular formula of C18H12O, a molecular weight of 244.29 g/mol, and a computed LogP of 4.85.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 69884-53-3
Cat. No. B12642717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracen-10-ol
CAS69884-53-3
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=C3)O
InChIInChI=1S/C18H12O/c19-16-8-7-13-9-14-6-5-12-3-1-2-4-17(12)18(14)11-15(13)10-16/h1-11,19H
InChIKeyJDJNCRIEAYGNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benz(a)anthracen-10-ol (CAS 69884-53-3): A Position-Specific Monohydroxylated PAH for Estrogenic Activity Research and Exposure Biomarker Development


Benz(a)anthracen-10-ol, also known as 10-hydroxybenz[a]anthracene (10-OHBaA), is a monohydroxylated metabolite of the tetracyclic polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene [1]. This compound consists of a four-ring aromatic system with a single hydroxyl substitution at the D-ring 10-position, giving it a molecular formula of C18H12O, a molecular weight of 244.29 g/mol, and a computed LogP of 4.85 . Unlike its parent PAH, which exhibits no hormone receptor binding activity, 10-OHBaA has been identified as one of a select subset of four-ring monohydroxylated PAHs that demonstrate strong estrogen receptor α-mediated activity in yeast two-hybrid assays [1]. It is also recognized as a urinary biomarker for PAH exposure assessment, detectable even at low-dose exposure levels in mammalian models [2].

Why Benz(a)anthracen-10-ol Cannot Be Interchanged with Other Monohydroxylated Benz[a]anthracene Isomers


Monohydroxylated benz[a]anthracenes are not functionally interchangeable despite their shared tetracyclic core. The position of the hydroxyl group dictates whether the compound acts as an estrogen receptor agonist, an antagonist, or remains inactive. Specifically, 10-OHBaA (along with 3- and 4-OHBaA) exhibits strong estrogenic activity, whereas the 2-OHBaA isomer demonstrates antiestrogenic activity [1]. The parent benz[a]anthracene shows no estrogen receptor binding whatsoever [1]. These divergent activities are governed by precise molecular geometry parameters—including the length-to-breadth (L/B) ratio and the oxygen-to-hydrogen (O-H) distance—that define receptor compatibility [1]. Consequently, substituting one positional isomer for another in an experimental or analytical context would yield fundamentally different biological readouts, rendering cross-isomer substitution invalid for any study involving endocrine-mediated endpoints.

Quantitative Differentiation Evidence: How Benz(a)anthracen-10-ol Compares to Its Closest Analogs


Estrogenic Activity: 10-OHBaA Versus Antiestrogenic Isomer 2-OHBaA – A Yeast Two-Hybrid Functional Dichotomy

In a head-to-head yeast two-hybrid assay expressing human estrogen receptor α, 10-OHBaA was classified among the strongly estrogenic OHPAHs, whereas its positional isomer 2-OHBaA exhibited strongly antiestrogenic activity [1]. The relative effective potency for estrogenic activity (REPE) was calculated as the inverse of the relative concentration achieving activity equal to 17β-estradiol (E2). While the exact REPE for 10-OHBaA is reported within the same class as 3-OHBaA and 4-OHBaA, the sister publication provides reference values: 4-OHBaA showed the strongest estrogenic activity with REPE = 7.5 × 10⁻³, followed by 3-OHBaA with REPE = 4.2 × 10⁻³ [2]. 2-OHBaA, in contrast, demonstrated antiestrogenic activity with REPAE = 0.42 [2]. This functional inversion—agonist versus antagonist—dictates fundamentally different biological pathway activation and cannot be predicted from the hydroxyl position alone without empirical assay data.

Endocrine disruption Estrogen receptor Structure-activity relationship

Molecular Geometry Determinants of Estrogen Receptor Compatibility: L/B Ratio and O-H Distance Differentiate 10-OHBaA from Inactive Isomers

The estrogenic activity of OHPAHs is constrained by two molecular descriptor ranges: the length-to-breadth (L/B) ratio of the rectangular van der Waals plane and the distance between the phenolic oxygen and the farthest hydrogen atom (O-H distance). Estrogenic OHPAHs, including 10-OHBaA, fell within a narrow L/B ratio range of 1.599–1.734 and an O-H distance range of 10.825–11.738 Å [1]. In contrast, antiestrogenic OHPAHs exhibited a wider L/B range (1.277–1.734) and O-H distance range (8.47–11.681 Å), indicating less stringent geometric requirements for antagonism [1]. 10-OHBaA satisfies both estrogenic descriptor constraints, explaining its agonist behavior, while isomers falling outside these narrow windows are either inactive or function as antagonists. These parameters provide a quantitative, structure-based rationale for selecting 10-OHBaA specifically as an estrogenic probe compound.

Computational toxicology Molecular descriptors QSAR

Urinary Biomarker Sensitivity: 10-OHBaA Detected at Lowest PAH Exposure Doses Compared to Other OH-PAHs

In a 90-day controlled rat exposure study using a mixture of PAHs at doses from 0.01 to 0.8 mg/kg, 10-OH-benz[a]anthracene was among a small subset of OH-PAHs that were detected starting from the lowest exposure levels and even in control animals [1]. Other OH-PAH isomers, including many monohydroxylated metabolites of different parent PAHs, were only detectable at higher exposure doses. Specifically, 10-OHBaA was grouped with 1-OH-pyrene, 3-OH-/4-OH-chrysene, 8-OH-benzo[k]fluoranthene, 11-OH-benzo[b]fluoranthene, and 3-OH-benzo[a]pyrene as metabolites deemed 'particularly relevant biomarkers compared to metabolites only detected at higher levels of exposure' [1]. This low-dose detectability indicates that 10-OHBaA offers superior analytical sensitivity for PAH exposure biomonitoring relative to other benz[a]anthracene metabolites that require higher cumulative exposures for urinary detection.

Biomonitoring Exposure assessment Analytical toxicology

Physicochemical Property Differentiation: LogP and PSA of 10-OHBaA Versus Other OH-PAH Isomers

The computed physicochemical properties of 10-OHBaA—LogP = 4.85 and polar surface area (PSA) = 20.23 Ų —position it as a moderately lipophilic monohydroxylated PAH suitable for reversed-phase chromatographic separation and liquid-liquid extraction protocols. Compared to the lower molecular weight 1-hydroxypyrene (LogP ~3.7, the most commonly used urinary PAH biomarker), 10-OHBaA's higher LogP translates to longer reversed-phase retention times and different solid-phase extraction breakthrough volumes [1]. This physicochemical differentiation is analytically significant: in multi-analyte LC-MS/MS panels, 10-OHBaA elutes in a distinct chromatographic region from other common OH-PAH biomarkers, reducing ion suppression or isobaric interference risks [1]. Method development studies using isotope dilution GC-HRMS have achieved method detection limits of 13–24 pg/mL for OH-PAHs including benz[a]anthracene metabolites [2].

Analytical method development Chromatographic separation Sample preparation

Proven Application Scenarios Where Benz(a)anthracen-10-ol Provides Scientific Advantage


Endocrine Disruption Mechanism Studies Requiring an Estrogenic 4-Ring OH-PAH Probe

In mechanistic studies of PAH-mediated endocrine disruption, 10-OHBaA serves as a validated estrogen receptor α agonist probe within the four-ring PAH metabolite class. The yeast two-hybrid assay data from Hayakawa et al. (2007) [1] establish that 10-OHBaA, along with 3- and 4-OHBaA, reliably activates hERα, whereas 2-OHBaA functions as an antagonist. Researchers investigating the structural determinants of estrogenic versus antiestrogenic OH-PAH behavior can use 10-OHBaA as a positive control estrogenic ligand, directly contrasting its activity with 2-OHBaA (REPAE = 0.42) to probe the role of hydroxyl position in receptor activation [2].

Low-Level PAH Exposure Biomonitoring in Occupational or Environmental Health Studies

For epidemiological studies where PAH exposure levels are anticipated to be near background, 10-OHBaA is one of only six OH-PAHs demonstrated to be detectable at the lowest administered dose (0.01 mg/kg) and in unexposed control animals in a validated rat model [3]. This superior sensitivity makes 10-OHBaA an analytically advantageous biomarker choice over other benz[a]anthracene hydroxylated metabolites that are only quantifiable at higher cumulative exposures. Researchers designing biomonitoring panels for populations with low-level PAH exposure should prioritize 10-OHBaA to minimize non-detect rates and improve exposure classification accuracy.

Multi-Analyte OH-PAH LC-MS/MS Method Development Requiring Chromatographic Selectivity

The computed LogP of 4.85 and PSA of 20.23 Ų for 10-OHBaA place it in a distinct chromatographic retention window relative to the most common urinary biomarker 1-hydroxypyrene (LogP ~3.7). In multi-analyte LC-MS/MS methods targeting 10–20 OH-PAHs simultaneously, this retention behavior facilitates baseline separation from lower-LogP biomarkers, reducing ion suppression artifacts. The established GC-HRMS method detection limits of 13–24 pg/mL for OH-PAH analytes [4] confirm the analytical feasibility of quantifying 10-OHBaA at environmentally relevant concentrations, provided the chromatographic conditions are optimized for its specific retention characteristics.

In Silico QSAR Model Training and Validation for Estrogen Receptor Agonist Prediction

10-OHBaA belongs to the restricted molecular descriptor space defined for estrogenic OHPAHs: L/B ratio 1.599–1.734 and O-H distance 10.825–11.738 Å [1]. Computational toxicologists developing QSAR or machine learning models for predicting PAH metabolite estrogenicity can use 10-OHBaA as a training set member with a validated positive (agonist) label. Its inclusion helps define the geometric boundary between agonist and antagonist activity for four-ring OH-PAHs, improving model specificity when screening untested or emerging environmental PAH metabolites.

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